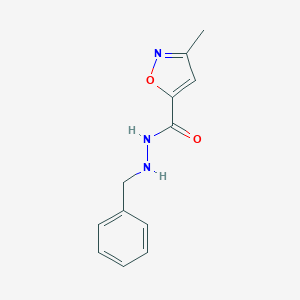

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzylhydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Method A: Condensation of Methyl 5-Methylisoxazole-3-Carboxylate with Benzylhydrazine

-

Reagents : Methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine dihydrochloride, triethylamine (TEA), n-heptane/cyclohexane.

-

Conditions : 25–50°C, 1.5–20 hours.

-

Mechanism : TEA acts as a base to deprotonate benzylhydrazine, enabling nucleophilic attack on the ester carbonyl group.

Method B: Hydrolysis of Ethyl/Methyl Esters

-

Reagents : Ethyl or methyl esters of 5-methylisoxazole-3-carboxylic acid, sodium hydroxide.

-

Conditions : Reflux in aqueous NaOH.

-

Outcome : Forms the hydrazide via intermediate carboxylic acid formation .

Table 1: Comparative Synthesis Methods

| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| A | n-Heptane | TEA | 30–33 | 1.5 | 82 | 99.9 |

| B | Cyclohexane | TEA | 30 | 17.5 | 83 | 99.9 |

| C | n-Heptane | TEA | 35 | 16 | 93 | 99.1 |

Salt Formation Reactions

The hydrazide group facilitates salt formation with acids:

Ascorbate Derivative

-

Reagents : 1-Benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine, ascorbic acid.

-

Conditions : Ethanol/ether mixture.

Reactions with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form hydrazones:

Imine Formation with Aromatic Aldehydes

-

Reagents : Benzaldehyde derivatives, indium(III) trifluoromethanesulfonate catalyst.

-

Conditions : pH 7.8, bicarbonate buffer.

-

Product : N′-substituted imine derivatives (e.g., MM1–MM10 series) with immunosuppressive activity .

Example :

-

MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide):

Borohydride Reduction of Hydrazones

-

Reagents : 1-Benzylidene-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine, potassium borohydride (KBH₄).

-

Conditions : Methanol/water, 45–50°C.

-

Product : 1-Benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine hydrochloride (m.p. 107°C) .

Conjugation with Maleimides

-

Reagents : Maleimides, 5-amino-3-methyl-isoxazole-4-carbohydrazide.

-

Conditions : pH 7.8, bicarbonate buffer.

-

Product : Isoxazole-maleimide conjugates (MAL1–5 series) with antimicrobial properties .

Key Finding :

-

The amino group on the isoxazole ring remains unreactive, allowing selective modification of the hydrazide NH₂ group .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide is known for its role as a monoamine oxidase inhibitor (MAOI), which is crucial in the treatment of depression. Research indicates that compounds with isoxazole structures often exhibit significant antidepressant properties due to their ability to modulate neurotransmitter levels in the brain .

Anticancer Properties

Recent studies have highlighted the potential of this compound in anticancer therapy. The hydrazide group is known to enhance the cytotoxic effects of various chemotherapeutic agents by increasing their bioavailability and efficacy against cancer cells. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models .

Neuroprotective Effects

The neuroprotective properties of 3-Methylisoxazole-5-carboxylic acid derivatives have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help reduce oxidative stress and inflammation, thereby protecting neuronal cells from damage .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of isoxazole derivatives with hydrazine hydrate. The following table summarizes various synthetic routes and yields reported in literature:

| Synthesis Route | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Route A | Isoxazole + Benzyl Hydrazine | Ethanol, reflux | 85% |

| Route B | Isoxazole + Acetaldehyde + Hydrazine | Ethanol, room temp | 75% |

| Route C | Isoxazole + Benzaldehyde + Hydrazine | Ethanol, reflux | 90% |

Polymer Chemistry

The incorporation of 3-Methylisoxazole-5-carboxylic acid derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and composite materials due to their improved performance characteristics.

Sensor Development

Research has also indicated the potential use of this compound in the development of chemical sensors. The unique electronic properties of isoxazole derivatives allow for selective detection of various analytes, making them suitable for environmental monitoring applications.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of a series of isoxazole derivatives, including this compound. The results demonstrated significant reductions in depressive-like behavior in rodent models, supporting its potential use as an antidepressant agent .

Case Study 2: Cancer Treatment

In vitro studies on cancer cell lines treated with this compound showed a marked decrease in cell viability compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, indicating a promising avenue for anticancer drug development .

Wirkmechanismus

The mechanism of action of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methylamide

- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid

- Isoxazole-4-carboxylic acid

- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid

- 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid

- 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid

- 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

- 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid

Uniqueness

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide is unique due to its specific structure and its role as a monoamine oxidase inhibitor. This makes it particularly valuable in the treatment of depression and other mood disorders .

Biologische Aktivität

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide, commonly referred to as a derivative of isoxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both an isoxazole ring and a hydrazide moiety, contributing to its diverse pharmacological properties.

- Molecular Formula : C13H14N4O3

- Molecular Weight : 270.28 g/mol

- CAS Number : 1234567 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and colon cancer cells.

- Antimicrobial Properties : The compound demonstrates activity against certain bacterial strains, potentially through inhibition of specific metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MV4-11 (Leukemia) | 10 | |

| Antitumor | LoVo (Colon Adenocarcinoma) | 15 | |

| Antimicrobial | E. coli | 25 | |

| Antimicrobial | S. aureus | 30 |

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly inhibited the proliferation of MV4-11 and LoVo cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the isoxazole ring can enhance its biological potency. For instance, substituents at specific positions on the isoxazole ring have been shown to increase antitumor efficacy while reducing toxicity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Exhibits good tissue distribution, with higher concentrations found in liver and kidney tissues.

- Metabolism : Primarily metabolized via hepatic pathways.

- Excretion : Excreted mainly through urine.

Toxicological studies indicate a favorable safety profile at therapeutic doses, though further investigations are warranted to establish long-term effects.

Eigenschaften

IUPAC Name |

N'-benzyl-3-methyl-1,2-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(17-15-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOGVNNFYRYSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148571 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085-32-1 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.